Mechanistic Differentiation: Uncompetitive Inhibition Profile of Litchinol B
Kinetic analysis definitively established that Litchinol B (compound 2) acts as an uncompetitive tyrosinase inhibitor with a precisely determined inhibition constant (Ki) of 5.70 μM [1]. This mechanism is fundamentally distinct from that of the standard tyrosinase inhibitor kojic acid, which operates as a competitive inhibitor [2]. Uncompetitive inhibition implies that Litchinol B binds exclusively to the enzyme-substrate complex, an attribute that profoundly alters dose-response relationships and cannot be replicated by competitive inhibitors.
| Evidence Dimension | Inhibition mechanism type and inhibition constant (Ki) |
|---|---|
| Target Compound Data | Uncompetitive inhibition; Ki = 5.70 μM |
| Comparator Or Baseline | Kojic acid: Competitive inhibitor |
| Quantified Difference | Mechanistically distinct (Uncompetitive vs. Competitive); Ki value provided for Litchinol B |
| Conditions | Mushroom tyrosinase enzymatic assay (kinetic study, reported in Phytochemistry 2024) |
Why This Matters
Procurement decisions for mechanistic studies require uncompetitive probes like Litchinol B; generic competitive inhibitors (e.g., kojic acid) cannot substitute for validating target engagement in the enzyme-substrate complex.
- [1] Wisetsai A, Choodej S, Shinta DN, Tontapha S, Amornkitbamrung V, Batsomboon P, Pudhom K. Tocotrienol monomers and dimers from the roots of Litchi chinensis with tyrosinase inhibition activity. Phytochemistry. 2024 Jan;217:113921. View Source
- [2] Chang TS. An updated review of tyrosinase inhibitors. Int J Mol Sci. 2009 Jun;10(6):2440-75. (Background on competitive inhibition mechanism of kojic acid) View Source
